molecular formula C15H16FNO2S B5488175 N-(2-ethylphenyl)-4-fluoro-3-methylbenzenesulfonamide

N-(2-ethylphenyl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B5488175
M. Wt: 293.4 g/mol
InChI Key: MRYNHTWFIXREBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-4-fluoro-3-methylbenzenesulfonamide, also known as EFNS, is a chemical compound that belongs to the sulfonamide group. It has been studied for its potential use in various scientific research applications due to its unique properties.

Mechanism of Action

N-(2-ethylphenyl)-4-fluoro-3-methylbenzenesulfonamide is believed to exert its effects by inhibiting the activity of certain enzymes, such as carbonic anhydrase and sulfonamide hydratase. These enzymes play important roles in various physiological processes, and their inhibition by this compound can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. For example, it has been found to inhibit the growth of certain cancer cells in vitro, suggesting that it may have potential as an anticancer agent. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-ethylphenyl)-4-fluoro-3-methylbenzenesulfonamide in lab experiments is its potency as an enzyme inhibitor. This makes it a useful tool for studying the roles of specific enzymes in various physiological processes. However, one limitation of this compound is that it may not be selective for a specific enzyme, meaning that it may inhibit the activity of multiple enzymes simultaneously. This can make it difficult to interpret the results of experiments using this compound.

Future Directions

There are several future directions for research on N-(2-ethylphenyl)-4-fluoro-3-methylbenzenesulfonamide. One area of interest is in the development of this compound-based drugs for the treatment of various diseases. Additionally, further studies are needed to better understand the mechanisms by which this compound exerts its effects, as well as its potential side effects and toxicity. Finally, studies investigating the potential use of this compound in combination with other drugs or therapies may also be of interest.

Synthesis Methods

N-(2-ethylphenyl)-4-fluoro-3-methylbenzenesulfonamide can be synthesized by reacting 2-ethylphenylamine with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-(2-ethylphenyl)-4-fluoro-3-methylbenzenesulfonamide has been studied for its potential use in various scientific research applications. One such application is in the field of medicinal chemistry, where it has been investigated for its potential as a drug candidate. This compound has been found to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for the development of new drugs.

Properties

IUPAC Name

N-(2-ethylphenyl)-4-fluoro-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S/c1-3-12-6-4-5-7-15(12)17-20(18,19)13-8-9-14(16)11(2)10-13/h4-10,17H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYNHTWFIXREBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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